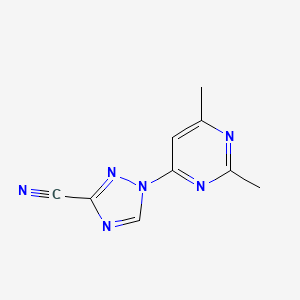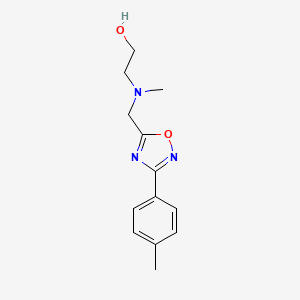
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tolyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tolyl group is introduced via electrophilic aromatic substitution reactions, and the ethanolamine moiety is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the tolyl ring .
Scientific Research Applications
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The tolyl group may enhance the compound’s binding affinity to certain targets, while the ethanolamine moiety can facilitate its solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Methyl((3-(p-tolyl)-1,2,4-triazol-5-yl)methyl)amino)ethan-1-ol: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(Methyl((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methyl)amino)ethan-1-ol: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, while the tolyl group enhances its aromatic character and potential interactions with biological targets .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[methyl-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-10-3-5-11(6-4-10)13-14-12(18-15-13)9-16(2)7-8-17/h3-6,17H,7-9H2,1-2H3 |
InChI Key |
PQUGGMVLIXSDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
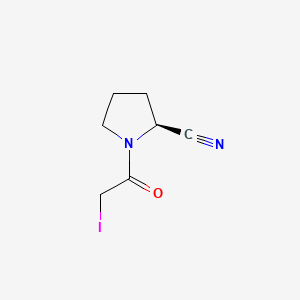
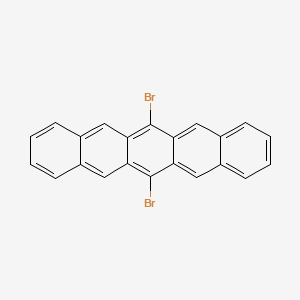
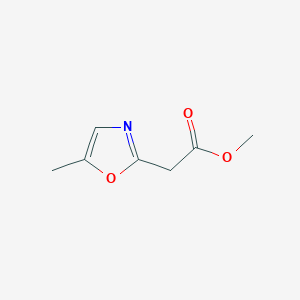
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
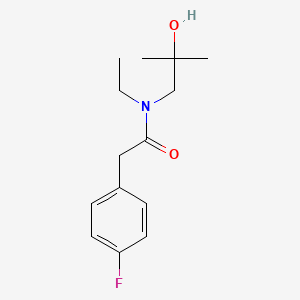
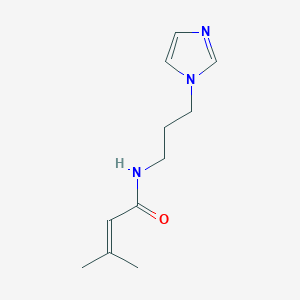
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
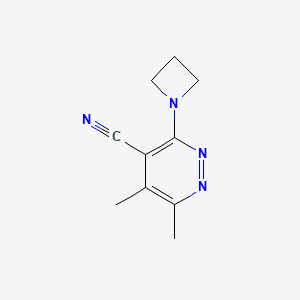
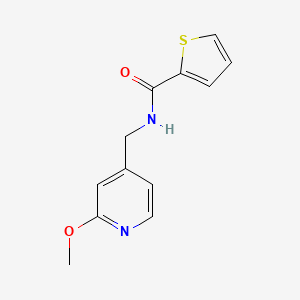
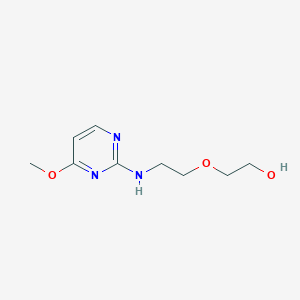
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
